REACTION_CXSMILES
|
[F-:1].[K+].[Br-].C([N+](CCCC)(CCCC)CCCC)CCCCCCCCCC.Cl[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=1[N+:35]([O-:37])=[O:36]>>[F:1][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=1[N+:35]([O-:37])=[O:36].[N+:35]([C:30]1[CH:31]=[CH:32][CH:33]=[CH:34][CH:29]=1)([O-:37])=[O:36] |f:0.1,2.3|
|
Name
|
|
Quantity
|
69.6 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
undecyltributylammonium bromide
|
Quantity
|
25.2 g
|
Type
|
reactant
|
Smiles
|
[Br-].C(CCCCCCCCCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
157.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)[N+](=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
145 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 145° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F-:1].[K+].[Br-].C([N+](CCCC)(CCCC)CCCC)CCCCCCCCCC.Cl[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=1[N+:35]([O-:37])=[O:36]>>[F:1][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][C:30]=1[N+:35]([O-:37])=[O:36].[N+:35]([C:30]1[CH:31]=[CH:32][CH:33]=[CH:34][CH:29]=1)([O-:37])=[O:36] |f:0.1,2.3|
|
Name
|
|
Quantity
|
69.6 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
undecyltributylammonium bromide
|
Quantity
|
25.2 g
|
Type
|
reactant
|
Smiles
|
[Br-].C(CCCCCCCCCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
157.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)[N+](=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
145 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 145° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |